1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine
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Overview
Description
Scientific Research Applications
Synthesis and Transformations
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine and its derivatives have been extensively studied in synthetic chemistry. For instance, Dushamov et al. (2020) demonstrated the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole derivatives through reactions with chlorosulfonic acid, leading to various sulfonic acids, esters, and amides (Dushamov et al., 2020).
Antitumor Properties
A significant area of research involving this compound derivatives is in antitumor applications. Bradshaw et al. (2002) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, demonstrating their potent and selective antitumor effects in vitro and in vivo (Bradshaw et al., 2002).
Novel Synthetic Methodologies
Stewart et al. (2009) developed a mild and efficient one-pot synthesis method for 2-aminated benzothiazoles, an advancement in the synthesis of biologically active compounds (Stewart et al., 2009).
Corrosion Inhibition
Benzothiazole derivatives also find applications in corrosion inhibition. Salarvand et al. (2017) demonstrated the effectiveness of 2-phenyl-benzothiazole derivatives in enhancing the corrosion resistance of mild steel in acidic solutions (Salarvand et al., 2017).
Antimicrobial and Corrosion Inhibition Studies
Further exploring the dual potential of benzothiazole derivatives, Nayak and Bhat (2023) synthesized compounds showing notable antimicrobial activity and corrosion inhibition effectiveness (Nayak & Bhat, 2023).
Mechanism of Action
Target of Action
Similar compounds like indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, Dotinurad, a selective URAT1 inhibitor, has shown significant inhibitory activity on urate uptake and URAT1-mediated urate transport in human renal proximal tubule epithelial cells (RPTECs) .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Dotinurad, a similar compound, has been found to be an effective selective urate reabsorption inhibitor, whose efficacy increases as plasma urate levels decrease .
Biochemical Analysis
Biochemical Properties
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJCXILJVCSLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)S(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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